8-chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride
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Overview
Description
8-chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 8-chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the condensation of aniline derivatives with β-ketoesters under suitable reaction conditions. This process forms 4-hydroxy quinolines, which are then further modified to obtain the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
8-chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted tetrahydroquinolines.
Scientific Research Applications
8-chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting neurodegenerative diseases and infections.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it could interact with neurotransmitter receptors in the brain, affecting neuronal signaling pathways .
Comparison with Similar Compounds
Similar compounds to 8-chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride include other tetrahydroquinoline derivatives such as:
- 7-chloro-8-methoxy-1,2,3,4-tetrahydroquinoline
- 1,2,3,4-tetrahydroisoquinoline
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties. The uniqueness of this compound lies in its specific substituents, which confer distinct biological and chemical characteristics .
Properties
CAS No. |
2758002-04-7 |
---|---|
Molecular Formula |
C10H13Cl2NO |
Molecular Weight |
234.1 |
Purity |
95 |
Origin of Product |
United States |
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